5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one molecular weight and structural properties
5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one molecular weight and structural properties
An In-Depth Technical Guide to 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one: Properties, Analysis, and Scientific Context
Abstract
This technical guide provides a comprehensive examination of 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one, a substituted linear furocoumarin. Furocoumarins, a significant class of heterocyclic compounds, are widely recognized for their diverse pharmacological activities. This document delineates the molecular and structural properties of the title compound, derived from its core scaffold and specific alkyl substitutions. We present detailed methodologies for its structural elucidation using modern spectroscopic techniques, including mass spectrometry, NMR, and IR spectroscopy. Furthermore, a plausible synthetic pathway is proposed, and its potential biological significance is discussed in the context of established structure-activity relationships within the furocoumarin family. This guide is intended for researchers, scientists, and drug development professionals seeking foundational knowledge and practical analytical frameworks for this and related molecules.
Introduction to the Furocoumarin Scaffold
Furocoumarins are a prominent class of naturally occurring heterocyclic compounds characterized by a furan ring fused to a coumarin (α-benzopyrone) core.[1][2] This fusion can result in either linear or angular isomers, with the linear furo[3,2-g]chromen-7-one structure, commonly known as psoralen, being one of the most studied.[2][3]
These compounds are abundant in various plant species and have been the subject of extensive research due to their wide spectrum of biological and pharmacological properties.[1][4] Furocoumarins are well-documented for their roles as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents.[4][5] Their mechanism of action is often attributed to their ability to intercalate with DNA and, upon photoactivation, form covalent adducts, a property utilized in PUVA (Psoralen + UVA) therapy for skin disorders.[6] The biological activity of a furocoumarin derivative is heavily influenced by the nature and position of substituents on its tricyclic framework.[7]
Physicochemical and Structural Properties
The molecule 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a derivative of the linear psoralen scaffold. Its structure is defined by the planar, aromatic furocoumarin core with alkyl substituents at positions 3, 5, and 9.
Key Structural Features:
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Furo[3,2-g]chromen-7-one Core: A rigid, planar, and extensively conjugated tricyclic system that serves as the primary pharmacophore.
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Butyl Group at C5: A four-carbon alkyl chain attached to the benzenoid ring of the coumarin moiety. This group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and may influence its interaction with hydrophobic pockets in target proteins.
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Dimethyl Groups at C3 and C9: Methyl groups are located on the pyrone and furan rings, respectively. These small alkyl groups can modulate the electronic properties of the core and provide steric hindrance, potentially influencing metabolic stability and target binding specificity.[7]
Table 1: Calculated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| Monoisotopic Mass | 270.12560 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (carbonyl and ether oxygens) |
| Predicted LogP | ~4.5 - 5.5 |
Note: Properties are calculated based on the molecular formula. LogP is an estimation based on the structure.
Methodologies for Structural Elucidation and Analysis
The definitive characterization of 5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one relies on a combination of spectroscopic techniques. The following protocols are standard for the analysis of novel or synthesized organic compounds.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source for accurate mass measurement.
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the mass spectrum over a mass-to-charge (m/z) range of 100–500.
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Analysis: The primary objective is to identify the protonated molecular ion [M+H]⁺ at an m/z corresponding to the calculated monoisotopic mass of C₁₇H₁₈O₃ (271.1328 Da). The high-resolution data allows for the confirmation of the elemental formula. Further analysis via tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of the butyl chain or retro-Diels-Alder cleavages of the pyrone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework, which is crucial for unambiguous structure confirmation.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).
-
Analysis and Predicted Data: The spectra are interpreted to assign signals to each proton and carbon in the molecule. The expected chemical shifts are predicted based on the known effects of the furocoumarin core and the alkyl substituents.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C3-CH₃ | ~2.2 s, 3H | ~10-15 |
| C4 | ~7.5 s, 1H | ~140-145 |
| C5-Butyl | ||
| α-CH₂ | ~2.8 t, 2H | ~30-35 |
| β-CH₂ | ~1.7 m, 2H | ~25-30 |
| γ-CH₂ | ~1.4 m, 2H | ~20-25 |
| δ-CH₃ | ~0.9 t, 3H | ~13-15 |
| C9-CH₃ | ~2.5 s, 3H | ~12-18 |
| Remaining Core | Aromatic/Vinylic region | Aromatic/Vinylic region |
| C=O (C7) | - | ~160-165 |
Note: Data is predicted based on values for similar furocoumarin structures.[8] Multiplicities: s=singlet, t=triplet, m=multiplet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Analysis: The spectrum should display characteristic absorption bands confirming the presence of the core functional groups.
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~1720-1740 cm⁻¹: Strong absorption from the lactone C=O stretch.
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~1630-1500 cm⁻¹: Multiple bands from C=C stretching in the aromatic and pyrone rings.
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~1250-1000 cm⁻¹: Strong C-O stretching from the ether and lactone functionalities.
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~2960-2850 cm⁻¹: C-H stretching from the butyl and methyl groups.
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Synthesis and Potential Biological Significance
Proposed Synthetic Strategy
While specific synthesis routes for this exact molecule are not published, a plausible approach can be designed based on established furocoumarin chemistry.[2][6][7] A common strategy involves the construction of the furan ring onto a pre-functionalized coumarin precursor.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
This workflow illustrates the logical progression from a crude synthetic product to a fully characterized and validated compound. Each step provides a layer of data, culminating in a comprehensive structural proof.
Conclusion
5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one represents a promising, yet underexplored, derivative within the pharmacologically rich furocoumarin family. This guide has established its core physicochemical properties through calculation and outlined the essential spectroscopic methodologies (MS, NMR, IR) required for its unambiguous characterization. The proposed synthetic strategies and the projected biological activities, based on the well-understood structure-activity relationships of its chemical class, highlight the molecule as a compelling target for future research in medicinal chemistry and drug discovery. The analytical frameworks provided herein offer a solid foundation for scientists to synthesize, identify, and evaluate this compound and its analogs.
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